Nitrogen

Beschreibung

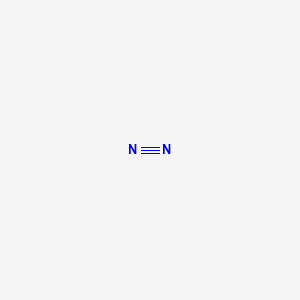

Structure

3D Structure

Eigenschaften

IUPAC Name |

molecular nitrogen | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/N2/c1-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJGRMHOSHXDMSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

N2 | |

| Record name | NITROGEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8898 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITROGEN, REFRIGERATED LIQUID (CRYOGENIC LIQUID) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4069 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITROGEN | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | NITROGEN (LIQUIFIED) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1199 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4036304 | |

| Record name | Nitrogen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4036304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

28.014 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Nitrogen appears as a colorless odorless gas. Noncombustible and nontoxic. Makes up the major portion of the atmosphere, but will not support life by itself. Used in food processing, in purging air conditioning and refrigeration systems, and in pressurizing aircraft tires. May cause asphyxiation by displacement of air. Under prolonged exposure to fire or heat containers may rupture violently and rocket., Nitrogen, refrigerated liquid (cryogenic liquid) appears as colorless odorless liquid. Very cold. Contact may cause frostbite. Nontoxic. Under prolonged exposure to heat or fire the container may rupture violently and rocket. Used to freeze foods, to preserve whole blood and other biologicals, and as a coolant., Gas or Vapor; Liquid; Other Solid, Colourless, odourless, non-flammable gas, Odorless gas; [Merck Index] Vapor density = approximately the same as air; [HSDB], Liquid, ODOURLESS COLOURLESS EXTREMELY COLD LIQUID. | |

| Record name | NITROGEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8898 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITROGEN, REFRIGERATED LIQUID (CRYOGENIC LIQUID) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4069 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitrogen | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | NITROGEN | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Nitrogen | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1072 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Nitrogen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001371 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | NITROGEN (LIQUIFIED) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1199 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

-320.1 °F at 760 mmHg (USCG, 1999), -195.79 °C (77.36 K), -196 °C | |

| Record name | NITROGEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8898 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITROGEN, REFRIGERATED LIQUID (CRYOGENIC LIQUID) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4069 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitrogen, Elemental | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5060 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NITROGEN (LIQUIFIED) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1199 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 1.81X10+4 mg/L at 21 °C, Insoluble in ethanol, Sparingly soluble in water: 100 vol water absorbs 2.4 vol nitrogen at 0 °C; 100 vol water absorbs 1.6 vol nitrogen at 20 °C /gas/, Slightly soluble in water and alcohol, For more Solubility (Complete) data for Nitrogen, Elemental (7 total), please visit the HSDB record page., 18.1 mg/mL at 21 °C, Solubility in water: poor | |

| Record name | Nitrogen, Elemental | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5060 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nitrogen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001371 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | NITROGEN (LIQUIFIED) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1199 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.807 at -319.9 °F (USCG, 1999) - Less dense than water; will float, 1.251 g/L at 0 °C and 1 atm; ... 0.804 (liquid), and 1.0265 (solid), Critical density: 0.311 g/cu cm; heat of dissociation of nitrogen molecule (N2): 225.1 kcal/mole, VAPOR DENSITY @ NORMAL TEMP APPROX SAME AS AIR; COLD GAS AS IT COMES FROM LIQ IS HEAVIER THAN AIR /GAS/, Density (at the boiling point of the liquid): 0.808 kg/l | |

| Record name | NITROGEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8898 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITROGEN, REFRIGERATED LIQUID (CRYOGENIC LIQUID) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4069 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitrogen, Elemental | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5060 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NITROGEN (LIQUIFIED) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1199 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

0.96737 (Air = 1.00) | |

| Record name | Nitrogen, Elemental | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5060 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

-236 °C at 1Pa (solid); -232 °C at 10Pa (solid); -226.8 °C at 100Pa (solid); -220.2 °C at 1kPa (solid); -211.1 °C at 10kPa (solid); -195.9 °C at 100kPa (N2) | |

| Record name | Nitrogen, Elemental | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5060 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Argon and other rare gases; oxygen. | |

| Record name | Nitrogen, Elemental | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5060 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless gas, Colorless liquid at -196 °C | |

CAS No. |

7727-37-9, 13966-04-6, 154680-01-0 | |

| Record name | NITROGEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8898 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITROGEN, REFRIGERATED LIQUID (CRYOGENIC LIQUID) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4069 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitrogen (N2+) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13966-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitrogen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7727-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitrogen, mol. (N4) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154680-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitrogen [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007727379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrogen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09152 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nitrogen | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nitrogen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4036304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nitrogen | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.895 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Nitrogen | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N762921K75 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Nitrogen, Elemental | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5060 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nitrogen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001371 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | NITROGEN (LIQUIFIED) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1199 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-354 °F (USCG, 1999), -210.01 °C (63.14K), TRIPLE POINT TEMP: 63.1 DEG K; TRIPLE POINT PRESSURE: 0.127 ATM; HEAT OF FUSION: 6.1 CAL/G, -210.01 °C, -210 °C | |

| Record name | NITROGEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8898 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITROGEN, REFRIGERATED LIQUID (CRYOGENIC LIQUID) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4069 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitrogen, Elemental | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5060 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nitrogen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001371 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | NITROGEN (LIQUIFIED) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1199 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Nitrogen Fertilizers

this compound is a critical nutrient for plant growth, essential for synthesizing amino acids, proteins, and nucleic acids. The use of this compound fertilizers significantly enhances crop yields. Various forms of this compound fertilizers include:

- Ammonium Nitrate

- Urea

- Calcium Nitrate

These fertilizers improve soil fertility and promote healthy crop development. Research indicates that effective this compound management practices can reduce nitrous oxide emissions from agricultural fields, contributing to climate change mitigation efforts .

Case Study: this compound Management Research

A collaborative project involving Oklahoma State University and other institutions aims to develop better this compound management practices to enhance efficiency and reduce environmental impact. The research focuses on evaluating different fertilizers and technologies to optimize this compound application in sorghum cultivation .

Medical Applications

Therapeutic Agents

this compound-containing compounds are prevalent in medicinal chemistry, with over 75% of FDA-approved drugs containing this compound-based heterocycles. These compounds exhibit a wide range of pharmacological activities, including:

- Anticancer

- Antimicrobial

- Antiviral

For instance, pyrimidine derivatives are crucial components of nucleic acids (DNA and RNA) and have significant therapeutic potential .

Reactive this compound Species in Disease Treatment

Reactive this compound species play a role in combating infections such as leprosy. Research shows that these compounds can effectively kill leprosy bacilli, highlighting their potential as therapeutic agents .

Environmental Applications

This compound Cycle Management

Understanding the this compound cycle is essential for environmental sustainability. This compound compounds can contribute to pollution when they enter ecosystems through fertilizers or atmospheric deposition. Effective management strategies are necessary to mitigate these impacts.

Case Study: Reactive this compound Effects

A comprehensive study on reactive this compound's ecological impacts emphasizes the need for stressor identification and management strategies to protect ecosystems from this compound overload .

Industrial Applications

Chemical Manufacturing

this compound is widely used in various industrial processes, including:

- Stainless Steel Production: this compound is added during steelmaking to enhance hardness and impact properties.

- Tire Inflation: this compound-filled tires maintain stable pressure better than air-filled tires due to reduced moisture and oxygen migration.

- Fire Suppression Systems: this compound is utilized to lower oxygen levels in fire suppression systems without posing risks to human safety .

Research on Novel this compound Compounds

Recent advancements have led to the synthesis of high-energy-density this compound-rich compounds, such as pentazolates. These compounds have potential applications in propellants and explosives, showcasing the versatility of this compound in innovative materials science .

Summary Table of this compound Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Agriculture | Fertilizers (e.g., ammonium nitrate) | Enhanced crop yields; improved soil fertility |

| Medicine | Therapeutic agents (e.g., anticancer drugs) | Wide range of pharmacological activities |

| Environmental Science | This compound cycle management | Mitigation of pollution effects |

| Industrial Processes | Stainless steel production; tire inflation | Improved product quality; enhanced safety |

Wirkmechanismus

Nitrogen exerts its effects primarily through its role in the this compound cycle, which includes processes such as this compound fixation, nitrification, and denitrification . This compound-fixing bacteria convert atmospheric this compound into ammonia, which plants can then use for growth. In the human body, this compound is a key component of amino acids and nucleic acids, which are essential for protein synthesis and genetic information storage .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Nitrogen vs. Other Diatomic Gases

This compound-Containing Organic Compounds

- Amines (e.g., NH₃ derivatives) : Basic, participate in acid-base regulation and osmoregulation in marine organisms .

- Pyridine and Pyrrole : Heterocyclic compounds with this compound in aromatic rings. Pyridine this compound in bio-oil increases with temperature during thermochemical liquefaction .

- Urea (CO(NH₂)₂) : Less toxic than NH₃; terrestrial animals excrete urea to conserve water .

- This compound-Doped Graphene: Pyridinic, pyrrolic, and graphitic this compound configurations enhance electrochemical performance for supercapacitors (e.g., 1867 F/g capacitance in NiS/N-doped carbon nanocomposites ).

Inorganic this compound Compounds

Key Research Findings

Agricultural this compound Management

- Excessive N-fertilizers reduce soil pH and microbial diversity, increasing N₂O emissions (up to 4.83% of applied N lost as N₂O) .

- Synergists like biochar and this compound stabilizers can reduce N₂O emissions by 30–50% by inhibiting nitrification .

This compound in Materials Science

- N-Doped Graphene :

Marine this compound Dynamics

- Primary nitrite maxima (PNM) in oceans arise from incomplete nitrate assimilation by phytoplankton, regulated by light and nutrient availability .

- Isotopic fractionation (δ¹⁵N) identifies N₂ fixation sources in Trichodesmium ecosystems .

Regulatory and Environmental Considerations

- International Standards : Heterocyclic this compound compounds (e.g., pyrazoles) are regulated for toxicity in pharmaceuticals and agrochemicals .

- Denitrification Technologies: Ethanol as a solvent promotes this compound retention in bio-oil (4.83% pyridine content) during thermochemical processes .

Biologische Aktivität

Nitrogen is a fundamental element in biological systems, playing a crucial role in various biochemical processes, including amino acid synthesis, nucleic acid formation, and overall cellular metabolism. This article explores the biological activity of this compound, particularly focusing on its role in biological this compound fixation (BNF), its biochemical pathways, and its implications for agriculture and ecology.

Overview of Biological this compound Fixation

Biological this compound fixation is the process by which certain microorganisms convert atmospheric this compound (N₂) into ammonia (NH₃), which can be utilized by plants. This process is primarily facilitated by diazotrophic organisms, which include specific bacteria and archaea. The most well-known this compound-fixing bacteria belong to the genera Rhizobium, Azotobacter, and Frankia.

Nitrogenase Enzymes

The key enzyme involved in this compound fixation is nitrogenase, which catalyzes the reduction of N₂ to NH₃. There are three main types of nitrogenases:

- Molybdenum Nitrogenase (Mo-nitrogenase) : The most prevalent form found in many diazotrophs.

- Vanadium Nitrogenase (V-nitrogenase) : An alternative that can be found in some organisms when molybdenum is scarce.

- Iron-Only Nitrogenase (Fe-nitrogenase) : Found in specific archaea and bacteria, often under anaerobic conditions.

The activity of these enzymes is influenced by various factors, including metal availability, oxygen levels, and the presence of specific substrates.

Biochemical Pathways

The process of this compound fixation involves several biochemical pathways:

- Nif Genes : The genes responsible for encoding the components of nitrogenase are referred to as nif genes. The expression of these genes is tightly regulated based on environmental conditions.

- Electron Transfer : Nitrogenase requires a source of electrons to reduce N₂. This is typically provided by ferredoxin or flavodoxin, which are reduced by electron transport chains linked to various metabolic processes.

Table 1: Summary of Nitrogenase Types and Their Characteristics

| Type | Main Component | Metal Dependency | Organisms Found In |

|---|---|---|---|

| Mo-Nitrogenase | NifHDK | Molybdenum | Most diazotrophic bacteria |

| V-Nitrogenase | VnfHDK | Vanadium | Some bacteria under low Mo |

| Fe-Nitrogenase | AnfHDK | Iron | Certain archaea |

Case Study 1: Rhizobium-Legume Symbiosis

In legumes, Rhizobium species form symbiotic relationships with plant roots, leading to the formation of root nodules where this compound fixation occurs. Research has shown that this symbiotic interaction not only provides this compound to the plant but also enhances plant growth and yield.

- Findings : Studies indicated that legumes associated with Rhizobium can increase their biomass by up to 50% compared to non-symbiotic plants due to enhanced this compound availability .

Case Study 2: Diazotrophic Endophytes

Recent studies have identified endophytic bacteria capable of fixing this compound within plant tissues. For example, an aerobic endophyte from Populus was shown to fix this compound effectively, contributing significantly to the this compound pool available for the host plant.

- Findings : This endophyte demonstrated localized expression of nifH genes in root cells, indicating active this compound fixation within the plant tissues .

Research Findings

Recent advancements in understanding biological this compound fixation have highlighted several key areas:

- Genetic Engineering : Efforts are underway to transfer nif gene clusters into non-diazotrophic crops to enhance their ability to fix atmospheric this compound.

- Microbial Diversity : The discovery of diverse diazotrophic communities in various ecosystems underscores the ecological importance of this compound-fixing microorganisms .

- Environmental Impact : The use of biological this compound fixation can reduce reliance on synthetic fertilizers, mitigating environmental issues such as eutrophication and greenhouse gas emissions .

Analyse Chemischer Reaktionen

Formation of Ammonia

One of the most significant reactions involving nitrogen is the synthesis of ammonia through the Haber process, which is critical for fertilizer production. The reaction can be represented as follows:

This reaction occurs at high temperatures (approximately 500 °C) and pressures (around 200 atmospheres) using an iron oxide catalyst. The process is exothermic and has a negative Gibbs free energy change, making it thermodynamically favorable under these conditions .

Reaction with Oxygen

This compound reacts with oxygen under specific conditions, such as during lightning strikes or in electric arcs, to form this compound oxides (NO and NO₂):

The formation of this compound monoxide (NO) can further react with oxygen to produce this compound dioxide (NO₂):

These reactions are significant in atmospheric chemistry and contribute to air pollution .

Formation of Nitrides

This compound can react with certain metals to form nitrides. For example:

-

With lithium:

-

With magnesium:

These reactions typically require elevated temperatures .

This compound Fixation

Biological this compound fixation involves converting atmospheric this compound into ammonia through the action of nitrogenase enzymes found in certain bacteria. This process is vital for incorporating this compound into biological systems and can be summarized as:

This reaction is energetically demanding and relies on ATP for energy .

Thermodynamics of this compound Reactions

The strength of the N≡N bond (942 kJ/mol) makes reactions involving thermodynamically challenging. Consequently, many this compound-containing compounds are unstable relative to dithis compound. For instance, hydrazine () and azides () are known to be explosive due to their potential to decompose into and other products .

Redox Reactions

Many reactions involving this compound are redox reactions where this compound undergoes changes in oxidation state:

-

Ammonia oxidation to nitric oxide:

-

Nitrite oxidation to nitrate:

These transformations are crucial in both environmental chemistry and industrial processes .

Acid-Base Reactions

This compound compounds often participate in acid-base reactions, such as the formation of hydrazine from hydrazine hydrate:

Such reactions highlight the versatility of this compound in forming various functional groups .

Common this compound Compounds and Their Reactions

| Compound | Reaction Type | Example Reaction |

|---|---|---|

| Ammonia | Synthesis | |

| Nitric Oxide | Oxidation | |

| Calcium Nitride | Metal Reaction | |

| Hydrazine | Reduction |

Thermodynamic Data for Key Reactions

| Reaction | ΔH° (kJ/mol) | ΔG° (kJ/mol) |

|---|---|---|

| Synthesis of Ammonia | -92 | -33 |

| Formation of Nitric Oxide | 90 | 100 |

| Decomposition of Ammonium Nitrate | -36 | -20 |

Vorbereitungsmethoden

Principles of Cryogenic Separation

Air is compressed to 8–12 bar and cooled to -170°C, inducing liquefaction. Fractional distillation exploits differences in boiling points between this compound (-195.8°C) and oxygen (-183°C). The distillation column separates this compound-rich vapor from oxygen-enriched liquid, achieving purities exceeding 99.9%.

Operational Workflow

-

Compression : Ambient air is filtered and compressed to 8–12 bar.

-

Purification : Temperature Swing Adsorption (TSA) beds remove CO₂, hydrocarbons, and moisture using alumina and zeolite molecular sieves.

-

Heat Exchange : Precooled air enters a multi-stage heat exchanger, further cooled by expanding through a Joule-Thomson valve.

-

Distillation : The liquefied air is fed into a double-column distillation system. The high-pressure column separates this compound vapor, while the low-pressure column refines oxygen.

Table 1: Cryogenic Process Parameters

| Parameter | Value |

|---|---|

| Operating Pressure | 8–12 bar |

| Operating Temperature | -170°C to -195°C |

| This compound Purity | 99.9–99.999% |

| Energy Consumption | 0.3–0.5 kWh/Nm³ |

Advantages include scalability (1–5,000 tons/day) and co-production of liquid this compound. However, high capital costs and energy intensity limit its use to large-scale facilities.

Pressure Swing Adsorption (PSA)

PSA systems are optimal for medium-purity (95–99.9%) this compound generation at lower capacities (10–5,000 Nm³/h).

Adsorption Mechanisms

Carbon molecular sieves (CMS) selectively adsorb oxygen and argon under high pressure (6–12 bar) due to their smaller kinetic diameter (3.46 Å vs. 3.64 Å for N₂). Adsorption cycles alternate between two towers: one adsorbing impurities while the other regenerates via pressure reduction.

Process Dynamics

-

Adsorption Phase : Compressed air flows through CMS, retaining O₂ and releasing N₂.

-

Desorption Phase : Tower pressure drops to ambient, releasing adsorbed gases.

Cycle times range from 30–60 seconds, ensuring continuous output.

Table 2: PSA Performance Metrics

| Metric | Value |

|---|---|

| Purity Range | 95–99.9% |

| Operating Pressure | 6–12 bar |

| Energy Consumption | 0.1–0.25 kWh/Nm³ |

| By-product | Oxygen-enriched waste gas |

PSA systems offer rapid start-up and modularity but require frequent CMS replacement (every 5–10 years).

Membrane Separation

Membrane technology suits small-scale applications (1–500 Nm³/h) requiring moderate purity (90–99.5%).

Selective Permeation

Hollow-fiber membranes (e.g., polysulfone, polyimide) exploit differences in gas permeability. Oxygen, CO₂, and water vapor permeate faster than this compound, which exits as the retentate stream.

System Configuration

-

Single-stage : Delivers 90–99% purity.

-

Multi-stage : Cascaded membranes achieve >99.5% purity at reduced flow rates.

Table 3: Membrane Separation Efficiency

| Parameter | Value |

|---|---|

| Purity Range | 90–99.5% |

| Operating Pressure | 5–15 bar |

| Energy Consumption | 0.05–0.15 kWh/Nm³ |

| Membrane Lifespan | 3–8 years |

Membranes are maintenance-free and compact but struggle with humid or oily feed gases.

Laboratory-Scale Synthesis

Small-scale this compound generation employs chemical reactions to isolate this compound from compounds.

Thermal Decomposition of Azides

Barium or sodium azide (NaN₃) decomposes at 300°C:

This method yields ultra-pure this compound but poses explosion risks.

Ammonium Nitrite Reaction

Aqueous ammonium nitrite (NH₄NO₂) decomposes:

Impurities like NO and NH₃ are removed via sulfuric acid scrubbing.

Comparative Analysis of Industrial Methods

Table 4: Method Selection Criteria

| Criterion | Cryogenic | PSA | Membrane |

|---|---|---|---|

| Capacity (Nm³/h) | 1–5,000 | 10–5,000 | 1–500 |

| Purity (%) | 99.9–99.999 | 95–99.9 | 90–99.5 |

| Energy Use (kWh/Nm³) | 0.3–0.5 | 0.1–0.25 | 0.05–0.15 |

| Capital Cost | High | Moderate | Low |

| By-product Utility | Liquid O₂ | O₂-rich gas | None |

Cryogenic processes dominate high-purity, large-volume applications, while PSA and membranes serve decentralized needs .

Q & A

Basic Research Questions

Q. How should researchers design a field study to investigate nitrogen cycling dynamics in varying seasonal conditions?

- Methodological Answer : Begin by defining temporal sampling windows (e.g., maximum snowpack, peak stream flow, complete snow loss) to capture seasonal this compound flux variations. Use standardized protocols for water sample collection and metadata documentation (e.g., soil type, hydrographs, forest cover). Integrate real-time data from platforms like the USGS National Water Information System to validate field observations. Ensure hypothesis-driven experimental design, such as: "If snowmelt timing shifts, this compound leaching rates will increase due to reduced plant uptake" .

Q. What are the critical variables to measure when analyzing this compound removal efficiency in constructed wetlands?

- Methodological Answer : Focus on parameters such as biochemical oxygen demand (CBOD5), this compound speciation (NH₃, NO₃⁻, organic N), and phosphorus levels. Pair these with site-specific variables like soil type (e.g., loamy-sandy soils) and hydraulic retention time. Use ANOVA or regression models to assess correlations between this compound removal rates and environmental factors. Document operational conditions (e.g., flow rates, temperature) to contextualize results .

Q. How can researchers ensure reproducibility in this compound source optimization experiments for microbial cultures?

- Methodological Answer : Screen this compound sources (e.g., peptone, ammonium sulfate, urea) using response surface methodology (RSM) to identify optimal concentrations. Employ software like Design Expert 7.1 for factorial design and regression analysis. Standardize inoculation protocols and measure outcomes (e.g., inhibition rates, biomass yield) across replicates. Report confidence intervals (e.g., 95%) and validate models via Tukey’s test .

Advanced Research Questions

Q. How can contradictory results in this compound yield response models be resolved?

- Methodological Answer : Apply model-averaging techniques to account for uncertainty across competing statistical models (e.g., linear vs. quadratic responses). Use experimental data to weight models based on Akaike Information Criterion (AIC) scores. For site-specific this compound fertilization studies, integrate confidence intervals for optimal application rates to address variability in soil N mineralization .

Q. What advanced methodologies improve the accuracy of foliar this compound estimation in agricultural systems?

- Methodological Answer : Combine hyperspectral imaging with machine learning algorithms (e.g., convolutional neural networks) to predict this compound content non-destructively. Train models using datasets spanning diverse crop phenologies and environmental conditions. Validate against Kjeldahl or Dumas method measurements. Prioritize field-testing under variable light and moisture conditions to ensure robustness .

Q. How should long-term this compound addition experiments be structured to assess ecosystem impacts?

- Methodological Answer : Implement gradient designs with ≥4 this compound levels (e.g., 0–50 kg N/ha/yr) and durations exceeding 10 years to capture legacy effects. Monitor soil pH, microbial biomass, and plant community shifts. Use meta-analysis frameworks to harmonize data from disparate studies. Address confounding factors (e.g., CO₂ levels, precipitation) via covariate adjustments in statistical models .

Q. What strategies mitigate this compound loss during upwelling in marshland systems?

- Methodological Answer : Optimize hydraulic loading rates and redox conditions to enhance denitrification. Pair continuous monitoring of dissolved oxygen and nitrate levels with isotopic tracing (δ¹⁵N) to quantify pathway-specific N removal. Compare performance across soil matrices (e.g., organic vs. mineral soils) and validate via mass-balance calculations .

Tables for Methodological Reference

Table 1 : Key Variables for Wetland this compound Removal Studies

| Variable | Measurement Method | Relevance |

|---|---|---|

| CBOD5 | 5-day incubation | Indicates organic matter decomposition |

| NH₃/NH₄⁺ | Colorimetric assay | Assesses ammonification efficiency |

| Soil porosity | Hydraulic conductivity test | Influences this compound retention capacity |

| Redox potential | Platinum electrode | Determines denitrification activity |

Table 2 : this compound Source Optimization via RSM (Example)

| This compound Source | Concentration (g N/L) | Inhibition Rate (%) |

|---|---|---|

| Peptone | 1.725 | 85.2 |

| Ammonium sulfate | 3.45 | 72.8 |

| Urea | 1.725 | 68.5 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.